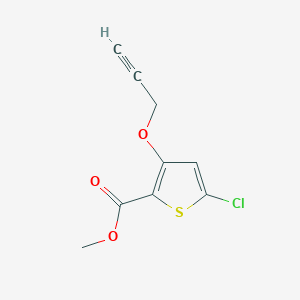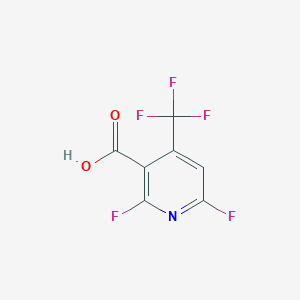
3-Pyridinecarboxylic acid, 2,6-difluoro-4-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxylic acid, 2,6-difluoro-4-(trifluoromethyl)- is a fluorinated pyridine derivative. This compound is characterized by the presence of both difluoro and trifluoromethyl groups attached to the pyridine ring, which imparts unique chemical and physical properties. Fluorinated pyridines are of significant interest due to their applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 3-Pyridinecarboxylic acid, 2,6-difluoro-4-(trifluoromethyl)- typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction using pentafluoropyridine as a starting material. The reaction conditions often involve the use of sodium azide and other nucleophiles under controlled temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
3-Pyridinecarboxylic acid, 2,6-difluoro-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include sodium azide, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Pyridinecarboxylic acid, 2,6-difluoro-4-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 2,6-difluoro-4-(trifluoromethyl)- involves its interaction with molecular targets through its fluorine atoms. The electron-withdrawing nature of the fluorine atoms affects the compound’s reactivity and binding affinity to various biological targets. This can influence enzyme activity, receptor binding, and other molecular interactions .
Comparison with Similar Compounds
Similar compounds to 3-Pyridinecarboxylic acid, 2,6-difluoro-4-(trifluoromethyl)- include:
4-(Trifluoromethyl)pyridine-3-carboxylic acid: Another fluorinated pyridine with similar applications in pharmaceuticals and agrochemicals.
2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carboxylic acid: A chlorinated analogue with different reactivity and applications.
The uniqueness of 3-Pyridinecarboxylic acid, 2,6-difluoro-4-(trifluoromethyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogues.
Properties
CAS No. |
2149601-25-0 |
|---|---|
Molecular Formula |
C7H2F5NO2 |
Molecular Weight |
227.09 g/mol |
IUPAC Name |
2,6-difluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H2F5NO2/c8-3-1-2(7(10,11)12)4(6(14)15)5(9)13-3/h1H,(H,14,15) |
InChI Key |
KPGDTTALBAFGCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4R,5R)-4-amino-2-[[(2R,3S,4R,5R)-4-amino-5-(4-amino-2-oxo-pyri midin-1-yl)-3-phosphonooxy-oxolan-2-yl]methoxymethyl]-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-3-yl]oxyphosphonic acid](/img/structure/B15089383.png)

![1,4-diazabicyclo[2.2.2]octane;trimethylalumane](/img/structure/B15089398.png)

![4-Amino-5-(2-trifluoromethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B15089408.png)
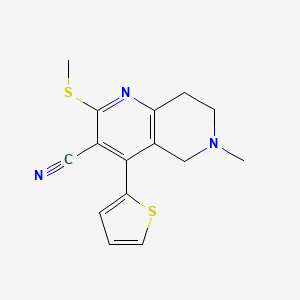
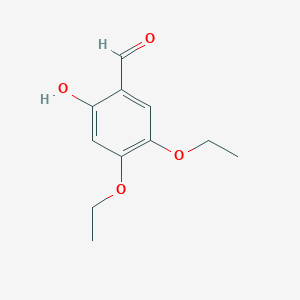
![3-Bromo-6-(difluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B15089445.png)

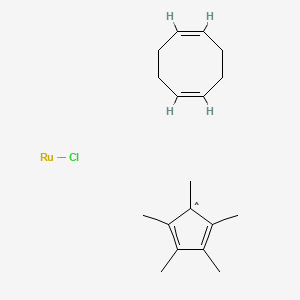
![Acetamide, 2-chloro-N-[2-[[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]thio]phenyl]-](/img/structure/B15089466.png)

